1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid - 1573598-61-4

1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid

Catalog Number: EVT-3242704
CAS Number: 1573598-61-4
Molecular Formula: C15H16F3NO4
Molecular Weight: 331.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) []

Compound Description: This series of compounds was designed as potential dual inhibitors of steroid 5α-reductase type 1 and type 2, enzymes implicated in benign prostatic hyperplasia. Notably, the methyl esters within this series exhibited potent type 1 inhibitory activity, acting as drugs themselves rather than prodrugs as initially intended. They demonstrated stability in buffered solutions (pH 7.4), Caco-2 cells, and human plasma, highlighting their potential for therapeutic application. []

Relevance: These compounds share a core piperidine-4-carboxylic acid structure with the target compound, 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. The variations lie in the substitutions at the nitrogen atom of the piperidine ring and the presence of a benzylidene group. These similarities suggest potential shared pharmacological properties and highlight the importance of the piperidine-4-carboxylic acid scaffold in targeting specific biological pathways. []

2. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine []

Compound Description: This compound represents a complex heterocyclic structure, the synthesis of which was a key focus of the referenced research. While the specific biological activity of this compound was not elaborated upon, its intricate synthesis suggests its potential relevance in medicinal chemistry or chemical biology research. []

Relevance: The related compound shares the piperidin-4-yl moiety with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. This structural similarity, particularly the piperidine ring with a substituent at the 4-position, hints at potential overlaps in their chemical properties and biological interactions. The presence of the trifluoromethyl group on both compounds further strengthens this connection, highlighting the relevance of this functional group in medicinal chemistry. []

3. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid []

Compound Description: This compound's structure comprises two benzene rings linked by an ether bond. The research focused primarily on its crystal structure, revealing the formation of classical hydrogen-bonded carboxylic acid dimers via O—H⋯O interactions. The dihedral angle between the benzene rings, at 80.7° and 68.7°, further contributes to understanding its spatial conformation. []

Relevance: The compound shares the 3-(trifluoromethyl)phenoxy moiety with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. Although the overall structures differ, this shared fragment suggests potential similarities in their physicochemical properties and possible interactions with biological targets. The presence of the carboxylic acid group in both structures further strengthens this connection, highlighting a potential for common chemical reactivity. []

4. N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide []

Compound Description: This compound represents a novel chemical entity designed and synthesized to explore its potential herbicidal activity. While its efficacy against dicotyledonous weeds was documented, the specific mode of action was not fully elucidated. []

Relevance: Although not directly similar in structure to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, this compound does share the presence of a trifluoromethyl group, a common motif in agrochemicals and pharmaceuticals. This highlights the versatile application of trifluoromethyl-containing compounds across different biological targets. []

5. 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099) []

Compound Description: This compound was identified as a partial inhibitor of serotonin transporter (SERT) binding, exhibiting an extrapolated plateau ("A" value) of 20% using rat brain membranes. Further analysis revealed its allosteric modulation of hSERT binding and function, influencing both the Kd and Bmax of [125I]RTI-55 binding. TB-1-099 also demonstrated non-competitive inhibition of [3H]5-HT uptake in rat brain synaptosomes, distinguishing its action from the competitive inhibitor indatraline. []

Relevance: TB-1-099 shares the piperidine core structure with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. Additionally, both compounds incorporate a trifluoromethyl group, often introduced to enhance metabolic stability and lipophilicity in drug design. These shared features suggest possible similarities in their pharmacodynamic profiles and interactions with biological targets. []

6. [Carboxyl‐11C]Labelling of Four High‐Affinity cPLA2α Inhibitors []

Compound Description: The research focused on the development of PET radioligands for imaging brain cPLA2α, an enzyme implicated in neuropsychiatric and neurodegenerative disorders. Four high-affinity indole-5-carboxylic acid-based inhibitors were selected and labelled with carbon-11 at the carboxyl position. These compounds exhibited moderate molar activities (70–141 GBq μmol−1) and logD7.4 values ranging from 1.9–2.4. While their brain uptake peaked at low values (≤0.8 SUV), further research is warranted to explore their potential as effective PET radioligands for brain cPLA2α. []

Relevance: While these compounds don't share a direct structural similarity with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, they represent an exploration of carboxylic acid-based inhibitors for a distinct therapeutic target, highlighting the versatile applications of this chemical group in drug design. This comparison emphasizes the importance of tailoring chemical structures to specific targets and desired pharmacological properties. []

7. 1-(2,4-Dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid (A-9758) []

Compound Description: A-9758 is a selective small-molecule inverse agonist of retinoid acid-related orphan receptor (ROR)γt, a target involved in the IL-23/IL-17 pathway and implicated in psoriasis. A-9758 potently inhibits IL-17A release in vitro and in vivo. Preclinical models of psoriasis demonstrate its efficacy in attenuating IL-23-driven psoriasiform dermatitis, further supporting its therapeutic potential for IL-17-related diseases. []

Relevance: A-9758 shares the piperidine-4-carboxylic acid moiety with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. This common structural element highlights its importance in binding to specific targets, specifically within the RORγt receptor in the case of A-9758. Both compounds also possess a trifluoromethyl group, highlighting its frequent use in medicinal chemistry for enhancing drug-like properties. []

8. [4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid (L-165041) and 4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl] methyl]thio]-2-methylphenoxy]acetic acid (GW0742) []

Compound Description: L-165041 and GW0742 are structurally distinct PPAR-β ligands that induce endothelium-dependent vascular relaxation. They achieve this through a calcium-independent mechanism that appears to involve the PI3K-Akt-eNOS pathway, ultimately increasing nitric oxide (NO) production. Their relaxant effects are evident in phenylephrine-precontracted rat aortic rings and are significantly inhibited by endothelial denudation or NOS inhibition. []

Relevance: Despite lacking a direct structural resemblance to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, both GW0742 and the target compound incorporate a trifluoromethyl group. This shared feature emphasizes the frequent use of this moiety in drug design, attributed to its influence on lipophilicity, metabolic stability, and overall pharmacological properties. []

Relevance: While sethoxydim differs structurally from 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, it represents a different class of inhibitors targeting a distinct biological pathway. This comparison emphasizes the diversity of chemical structures and mechanisms of action across different therapeutic areas, highlighting the vast landscape of chemical biology. []

10. Fluoral Hydrazones Derived from Carbohydrazides []

Compound Description: This study explored the synthesis of trifluoromethylated heterocycles using fluoral hydrazones derived from carbohydrazides. The reactions of fluoral hydrate with carbohydrazides yielded N-acylated fluoral hydrazones, which were further reacted with mercaptoacetic acid or acetic anhydride to produce 2-trifluoromethyl-1,3-thiazolidinone derivatives or 3-acetyl-2,3-dihydro-2-trifluoromethyl-1,3,4-oxadiazoles, respectively. The structures of these products were confirmed through X-ray crystallography, highlighting the versatility of fluoral hydrazones in generating diverse heterocyclic compounds. []

Relevance: This research, while not directly related to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid structurally, emphasizes the utility of trifluoromethyl-containing building blocks like fluoral hydrate in synthetic chemistry. This highlights the importance of incorporating this moiety for its impact on physicochemical properties and potential biological activities across various compound classes. []

11. 1-(3-chloro-5-((4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)pyridine-2-yl)piperidine-4-carboxylic acid (1) []

Compound Description: This nonpeptidyl thrombopoietin receptor agonist (1) contains a 2-carboxamido-4-arylthiazole motif. While initial analysis suggested it avoids bioactivation liabilities associated with thiazole ring scission, its metabolite 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine (2) undergoes oxidative bioactivation in human liver microsomes, leading to glutathione conjugate formation. To circumvent this, strategies involving blocking the C5 position with fluorine or replacing the thiazole with a 1,2,4-thiadiazole group were proposed, aiming to retain pharmacological and pharmacokinetic benefits while mitigating bioactivation concerns. []

Relevance: This compound shares the core structure of piperidine-4-carboxylic acid with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. Moreover, both compounds incorporate a trifluoromethyl group within their structures. These common features underscore the importance of the piperidine-4-carboxylic acid scaffold and the trifluoromethyl moiety in pharmaceutical development, contributing to their interactions with specific biological targets and influencing their overall pharmacological profiles. []

12. Ifenprodil []

Compound Description: Ifenprodil is an atypical NMDA receptor antagonist. Research comparing recombinant human NMDA receptor subtypes (NR1a/NR2A and NR1a/NR2B) revealed that ifenprodil exhibits a significant difference in functional affinity between these subtypes. It displays an IC50 of 0.6 μM at NR2B-containing receptors and a much higher IC50 of 175 μM at NR2A-containing receptors, highlighting its subtype selectivity. []

Relevance: While not directly related to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid in terms of structure, ifenprodil is mentioned as a reference compound in the study of NMDA receptor pharmacology. Its inclusion serves as a benchmark for comparing the selectivity and potency of other compounds, including those that share structural similarities with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. This highlights the context within which the target compound's potential pharmacological properties could be evaluated. []

13. N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine [SoRI-20040], N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine [SoRI-20041], and [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester [SoRI-2827] []

Compound Description: These compounds are identified as allosteric modulators of the dopamine transporter (DAT). They partially inhibit [125I]RTI-55 binding to the human DAT (hDAT) and affect both the Bmax and apparent Kd values in a sigmoid dose-response manner. Furthermore, they exhibit partial inhibition of [3H]dopamine uptake in rat brain synaptosomes and modulate amphetamine-induced dopamine release, suggesting potential for treating conditions associated with dopamine dysregulation. []

Relevance: While these compounds are structurally distinct from 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, their shared mechanism of action as allosteric modulators of a neurotransmitter transporter highlights the potential for diverse chemical structures to exert similar pharmacological effects. This comparison emphasizes the importance of exploring a range of chemical scaffolds and mechanisms of action in drug discovery, as allosteric modulation offers an alternative approach to targeting specific biological pathways. []

14. (S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960) []

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. The described research focuses on its stereospecific scale-up synthesis, highlighting a regioselective epoxide ring-opening reaction and optimized 1,2,4-oxadiazole formation, hydrolysis, and crystallization steps. These improvements in the synthetic process enable the production of BMS-960 for further toxicological studies and potential clinical development. []

Relevance: BMS-960 shares the piperidine-carboxylic acid core structure with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. This shared motif suggests potential similarities in their binding to biological targets, despite the differences in the position of the carboxylic acid group on the piperidine ring and the overall complexity of BMS-960. Additionally, both compounds incorporate a trifluoromethyl group, highlighting its relevance in medicinal chemistry and drug design. []

15. N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF) and N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (B-TPMF) []

Compound Description: CM-TPMF and B-TPMF are [, , ]triazolo[1,5-a]pyrimidines that act as either activators or inhibitors of the human KCa2.1 channel, respectively. CM-TPMF activates KCa2.1 with an EC50 of 24 nM, while B-TPMF inhibits it with an IC50 of 31 nM. Both compounds demonstrate subtype selectivity, with 10- to 20-fold discrimination toward other KCa2 channels and the KCa3 channel. Interestingly, their effects depend critically on Ser293 in the KCa2.1 channel, suggesting a common pharmacological interaction site mediating both activation and inhibition. []

Relevance: While structurally unrelated to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, CM-TPMF and B-TPMF represent examples of compounds targeting a specific ion channel subtype, showcasing the diverse range of pharmacological targets and mechanisms of action addressed in drug discovery. This comparison highlights the importance of considering target specificity and the potential for opposite effects (activation vs. inhibition) even within closely related chemical series. []

16. Moclobemide []

Compound Description: Moclobemide is a monoamine oxidase A inhibitor. The research explored its biocatalytic synthesis using the ATP-dependent amide bond synthetase McbA. McbA displayed broad substrate specificity, effectively coupling 4-chlorobenzoic acid with 4-(2-aminoethyl)morpholine to produce moclobemide in the presence of ATP and polyphosphate kinases for cofactor recycling. []

Relevance: While structurally different from 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, moclobemide represents an example of a biologically active compound containing a carboxylic acid moiety. This comparison emphasizes the versatile application of carboxylic acids in medicinal chemistry, serving as building blocks for various pharmaceuticals with distinct mechanisms of action. []

17. 1-[2-(R)-{1-(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(R)-(3,4-difluorophenyl)-4-(R)-tetrahydro-2H-pyran-4-ylmethyl]-3-(R)-methylpiperidine-3-carboxylic acid (1) []

Compound Description: This NK1 receptor antagonist, a complex tetrahydropyran derivative, was synthesized using two asymmetric routes. Both strategies involved establishing the core tetrahydropyran stereochemistry via asymmetric conjugate addition and a stereoselective acetal substitution to introduce the chiral ether side chain. The chiral piperidine ester fragment was incorporated either by N-alkylation or by appending it to the Michael acceptor early in the synthesis. []

Relevance: This compound shares the piperidine-3-carboxylic acid motif with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, highlighting the significance of this structural element in pharmaceutical design. While the specific position of the carboxylic acid group on the piperidine ring differs, their presence suggests potential similarities in binding to target proteins and overall pharmacodynamic properties. The incorporation of trifluoromethyl groups in both compounds further emphasizes their relevance in medicinal chemistry, often introduced to enhance lipophilicity, metabolic stability, and overall drug-likeness. []

18. 5-[4-[(4-acetyl-2-ethyl-3-hydroxyphenyl)methoxy]phenyl]-3,3-dimethyl-5- oxopentanoic acid (8) and 1-[2-hydroxy-3-propyl-4- [[4-[[2-[3-(1H-tetrazol-5-yl)propyl]-2H-tetrazol-5-yl]methyl ] phenoxy]methyl]phenyl]ethanone (25) []

Compound Description: These compounds, part of a series of (phenylmethoxy)phenyl derivatives, were designed and evaluated as leukotriene D4 receptor antagonists. Compound 8 exhibited potent antagonism of LTD4-induced contractions in guinea pig ileum (pKB of 7.60) and LTD4 pressor responses in pithed rats (ED50 of 1.4 mg/kg iv). Replacing the carboxylic acid with a 5-tetrazole moiety in compound 25 led to similar potency in the ileum but enhanced in vivo potency against LTD4 pressor responses (ED50 of 4.0 mg/kg iv). Both compounds effectively antagonized LTD4-induced cardiovascular alterations and bronchoconstriction in animal models, demonstrating their potential as therapeutic agents for leukotriene-mediated inflammatory conditions. []

Relevance: While these compounds share the phenoxy moiety with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, they represent a distinct class of antagonists targeting a different receptor system. This comparison highlights the diverse range of biological targets and mechanisms of action addressed in drug discovery. The phenoxy group, a common structural element in medicinal chemistry, showcases its versatility in contributing to the binding of compounds to various target proteins, despite differences in the overall chemical structures and pharmacological profiles. []

19. (2-Methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246) []

Compound Description: Compound 246 is a potent and selective NHE-1 inhibitor developed for the treatment of acute myocardial infarction. It exhibits a 27-fold higher potency towards the NHE-1 isoform compared to the NHE-2 isoform, highlighting its subtype specificity. Preclinical studies demonstrated its cardioprotective effects, both when administered before and after experimentally induced ischemia, further supporting its potential therapeutic value. []

Relevance: Although structurally distinct from 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, compound 246 exemplifies the use of specific chemical moieties, such as the methylsulfonyl group, in medicinal chemistry to enhance potency and selectivity towards desired biological targets. This comparison emphasizes the importance of carefully selecting and optimizing structural features to achieve desired pharmacological properties. []

20. (S)-3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-trifluoromethyl-benzyl ester (CP-900691) []

Compound Description: CP-900691 is a selective PPARα agonist that demonstrates efficacy in improving plasma lipid profiles, glycemic control, and inflammation markers in diabetic cynomolgus monkeys. Oral administration of CP-900691 significantly increased HDLC, reduced triglycerides and apolipoprotein B, improved the lipoprotein index, and decreased body weight and C-reactive protein levels. Furthermore, it reduced exogenous insulin requirements and lowered plasma fructosamine levels, indicative of enhanced glycemic control. []

Relevance: This compound shares the piperidine-carboxylic acid core structure with 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid. This common feature, despite the differences in substituents and overall structure, suggests potential similarities in their binding to target proteins, particularly those within the PPAR family in the case of CP-900691. The incorporation of a trifluoromethyl group in both compounds further emphasizes its relevance in drug design, often contributing to improved pharmacological properties. []

21. Ethyl-4-acetamido phenoxy acetate (I) []

Compound Description: Ethyl-4-acetamido phenoxy acetate (I) is an intermediate compound in the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives evaluated for their in vivo anti-inflammatory activity. It is prepared by the condensation of ethyl chloroacetate with p-acetamidophenol. Subsequent hydrazinolysis and cyclization with substituted aromatic carboxylic acids yield the final 1,3,4-oxadiazole derivatives. []

Relevance: Although this compound doesn't directly resemble 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid structurally, it shares the phenoxy moiety, a common structural element in medicinal chemistry. This comparison highlights the versatility of phenoxy groups in contributing to the binding of compounds to various target proteins, emphasizing the importance of considering common structural features when exploring structure-activity relationships. []

22. 2-amino-2- [2- (4-octylphenyl) ethyl] propane-1,3-diol []

Compound Description: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, also known as FTY720, is a sphingosine 1-phosphate (S1P) receptor agonist. The research explores its potential use in combination with a second agent, an AMPA receptor agonist, for treating degenerative brain diseases. This combination therapy aims to leverage the synergistic effects of both agents to address the complex pathophysiology of these conditions. []

Relevance: While structurally unrelated to 1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid, FTY720 represents a well-known pharmaceutical compound targeting a specific receptor class (S1P receptors). This comparison highlights the diversity of chemical structures and mechanisms of action across different therapeutic areas, emphasizing the vast landscape of drug discovery and development. []

Properties

CAS Number

1573598-61-4

Product Name

1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidine-4-carboxylic acid

IUPAC Name

1-[2-[3-(trifluoromethyl)phenoxy]acetyl]piperidine-4-carboxylic acid

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-2-1-3-12(8-11)23-9-13(20)19-6-4-10(5-7-19)14(21)22/h1-3,8,10H,4-7,9H2,(H,21,22)

InChI Key

RRQTYFBLGKHWPI-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.